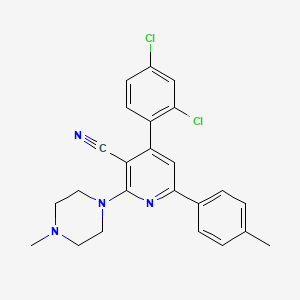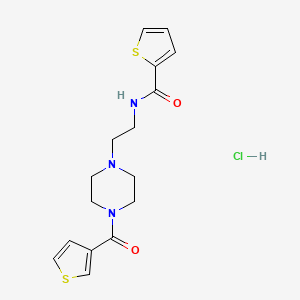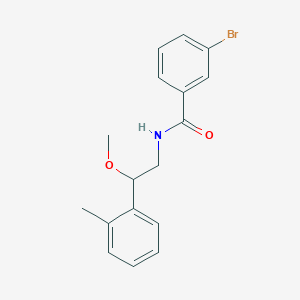
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H22Cl2N4 and its molecular weight is 437.37. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound , while not directly identified in the available literature, belongs to a class of chemicals that have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields. Notably, compounds with structural similarities have been synthesized and explored for their reactivity and potential applications. For instance, the synthesis of pyridine and fused pyridine derivatives through nucleophilic substitution reactions and their subsequent transformation into isoquinoline derivatives illustrates the chemical versatility and potential utility of such compounds in synthetic organic chemistry (Mishriky & Moustafa, 2013).
Molecular Docking and In Vitro Screening
Further research has demonstrated the value of pyridine derivatives in the development of novel pharmaceutical agents. For example, a study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives showcased their antimicrobial and antioxidant activities. This indicates the potential of such compounds in contributing to the discovery of new therapeutic agents (Flefel et al., 2018).
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been a significant area of interest. Research into 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, for instance, revealed their potential as antibacterial agents, further emphasizing the relevance of pyridine carbonitriles in medicinal chemistry and drug design (Rostamizadeh et al., 2013).
Nootropic Activity
Additionally, the potential for cognitive enhancement through nootropic agents has been explored with derivatives of pyrrolidine and piperazine, demonstrating the broad spectrum of biological activities that compounds within this chemical space may possess (Valenta et al., 1994).
Structural and Optical Properties
The synthesis and structural elucidation of pyridine derivatives have also contributed to the understanding of their optical and electronic properties. This research aids in the development of materials with potential applications in electronics and photonics, showcasing the interdisciplinary nature of the scientific inquiry into pyridine carbonitriles (Moustafa & Girgis, 2007).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4/c1-16-3-5-17(6-4-16)23-14-20(19-8-7-18(25)13-22(19)26)21(15-27)24(28-23)30-11-9-29(2)10-12-30/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPKXPCFCVDHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2756170.png)
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate](/img/structure/B2756173.png)
![2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2756174.png)
![Methyl 3-({2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2756176.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)



![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)
![N-(2,3-dimethylphenyl)-8-methyl-2-(4-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2756188.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride](/img/structure/B2756189.png)